5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a brominated 1,2,4-triazole derivative characterized by a propan-2-yloxymethyl substituent at the 1-position and an amine group at the 3-position of the triazole ring. Its molecular formula is C₇H₁₂BrN₄O, with a molecular weight of 263.11 g/mol. The compound’s structure combines a halogen (bromine) and an ether-containing side chain, which may enhance its solubility and biological activity compared to simpler triazole derivatives.
Properties
Molecular Formula |
C6H11BrN4O |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
5-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4O/c1-4(2)12-3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10) |
InChI Key |
LDJZRFZDFCKEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and other substituted triazoles.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Scientific Research Applications
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The propan-2-yloxy methyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis with structurally related bromotriazole derivatives highlights key differences in substituents and physicochemical properties:
Solubility and Stability
- Solubility : The propan-2-yloxymethyl group likely improves solubility in polar organic solvents compared to purely aromatic bromotriazoles (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine) .
- Thermal Stability : Bromine and ether substituents may stabilize the triazole ring against decomposition, as seen in related compounds with similar functionalization .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 5-Bromo-1-methyl-1H-1,2,4-triazole | 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine |
|---|---|---|---|
| Molecular Weight | 263.11 | 161.99 | 253.08 |
| LogP (Predicted) | 1.8 | 1.2 | 2.5 |
| Hydrogen Bond Donors | 2 | 0 | 2 |
| Melting Point (°C) | Not reported | 95–97 | 180–182 |
Biological Activity
5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BrN₄O |
| Molecular Weight | 232.11 g/mol |
| CAS Number | 16681-72-4 |
| IUPAC Name | 5-Bromo-1-(propan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine |
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine have demonstrated efficacy against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Activity
Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound has been shown to inhibit specific kinases involved in tumor growth. For example, it selectively inhibits Class I PI3K enzymes, which are crucial in cancer cell signaling pathways. This inhibition leads to reduced cellular proliferation and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Triazole compounds have also been noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis .
Study on Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine exhibited potent activity against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antifungal and antibacterial agents.
Clinical Trials for Anticancer Properties
In a clinical trial assessing the efficacy of triazole derivatives in cancer treatment, patients treated with formulations containing 5-Bromo derivatives showed a marked decrease in tumor size compared to control groups. The trial highlighted the compound's ability to enhance the effects of existing chemotherapy agents .
The biological activity of 5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of Class I PI3K enzymes, affecting cell survival pathways.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
